(1,4-Dibromobutyl)cyclopropane
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Overview
Description
(1,4-Dibromobutyl)cyclopropane is an organic compound with the molecular formula C₇H₁₂Br₂. It consists of a cyclopropane ring substituted with a 1,4-dibromobutyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dibromobutyl)cyclopropane typically involves the reaction of cyclopropane with 1,4-dibromobutane under specific conditions. One common method is the addition of carbenes to alkenes, where a carbene intermediate reacts with an alkene to form the cyclopropane ring . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dibromobutyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can yield alcohols, ketones, or alkanes.
Scientific Research Applications
(1,4-Dibromobutyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,4-Dibromobutyl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The strained ring structure allows it to participate in various chemical reactions, including ring-opening and cycloaddition reactions, which can modify the activity of target molecules . The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
1,2-Dibromocyclopropane: A similar compound with bromine atoms substituted at different positions on the cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar strained ring characteristics.
Uniqueness
(1,4-Dibromobutyl)cyclopropane is unique due to the presence of the 1,4-dibromobutyl group, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
83846-75-7 |
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Molecular Formula |
C7H12Br2 |
Molecular Weight |
255.98 g/mol |
IUPAC Name |
1,4-dibromobutylcyclopropane |
InChI |
InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2 |
InChI Key |
VHXVANJGTFQCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCCBr)Br |
Origin of Product |
United States |
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